N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide
Overview
Description
N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide is a chemical compound characterized by its bromobenzyl and chlorobenzenesulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide typically involves the reaction of 3-bromobenzylamine with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its bromobenzyl group is particularly useful in cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: In biological research, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of therapeutic agents. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, in drug development, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
N-(3-Bromobenzyl)noscapine: A derivative of noscapine with potential anticancer properties.
3-Bromobenzyl alcohol: A related compound used in organic synthesis.
Benzyl bromide: A reagent for introducing benzyl groups into other molecules.
Uniqueness: N-(3-Bromobenzyl)-4-chlorobenzenesulfonamide stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its bromobenzyl group enhances its reactivity, while the chlorobenzenesulfonamide group provides unique biological activity.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c14-11-3-1-2-10(8-11)9-16-19(17,18)13-6-4-12(15)5-7-13/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMGWDNFGSWRDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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